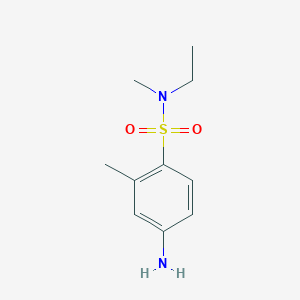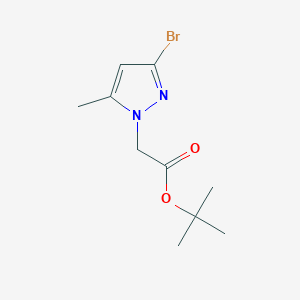
tert-Butyl 2-(3-bromo-5-methyl-1H-pyrazol-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(3-bromo-5-methyl-1H-pyrazol-1-yl)acetate is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound features a tert-butyl ester group, a bromo substituent, and a methyl group on the pyrazole ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(3-bromo-5-methyl-1H-pyrazol-1-yl)acetate typically involves the reaction of tert-butyl bromoacetate with 3-bromo-5-methyl-1H-pyrazole. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the pyrazole nitrogen attacks the carbon atom of the bromoacetate, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as distillation or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(3-bromo-5-methyl-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromo substituent can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group on the pyrazole ring can be oxidized to form a carboxylic acid or other oxidized derivatives.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Scientific Research Applications
tert-Butyl 2-(3-bromo-5-methyl-1H-pyrazol-1-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the development of bioactive compounds.
Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(3-bromo-5-methyl-1H-pyrazol-1-yl)acetate depends on its specific application. In general, the compound can act as a nucleophile or electrophile in various chemical reactions. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing its reactivity and interaction with other molecules. The bromo substituent can undergo substitution reactions, while the ester group can be hydrolyzed or reduced, leading to different reaction pathways .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2-(3-acetyl-5-bromo-1H-indazol-1-yl)acetate: Similar structure but with an indazole ring instead of a pyrazole ring.
tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate: Contains a boronate ester group and a piperidine ring.
Uniqueness
tert-Butyl 2-(3-bromo-5-methyl-1H-pyrazol-1-yl)acetate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical reactivity and potential applications. The presence of both a bromo and a methyl group on the pyrazole ring allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
2870702-62-6 |
|---|---|
Molecular Formula |
C10H15BrN2O2 |
Molecular Weight |
275.14 g/mol |
IUPAC Name |
tert-butyl 2-(3-bromo-5-methylpyrazol-1-yl)acetate |
InChI |
InChI=1S/C10H15BrN2O2/c1-7-5-8(11)12-13(7)6-9(14)15-10(2,3)4/h5H,6H2,1-4H3 |
InChI Key |
USZNXKKDGWWOHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(=O)OC(C)(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



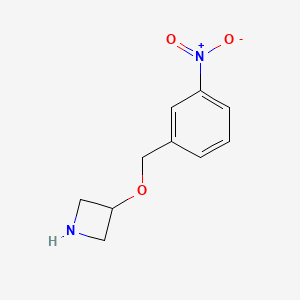
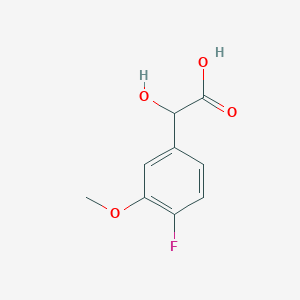
![6-Bromo-2-chloro-1-cyclopropyl-4-fluoro-1H-benzo[d]imidazole](/img/structure/B13539601.png)
![(S)-Bicyclo[2.2.2]octan-2-amine](/img/structure/B13539614.png)
![tert-butylN-[3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B13539616.png)

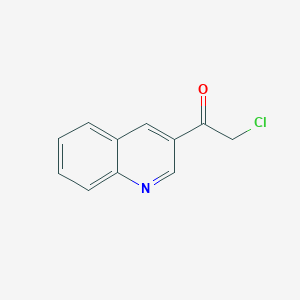
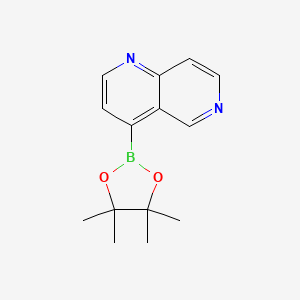

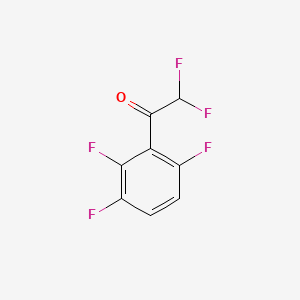
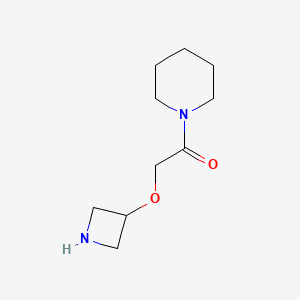
![rac-2-{2-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-2-oxoethyl}-1lambda6,2-thiazinane-1,1-dione hydrochloride](/img/structure/B13539666.png)
